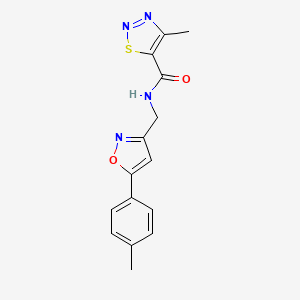![molecular formula C26H20N4O2S B2477745 2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 742094-76-4](/img/structure/B2477745.png)
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-(4-methylphenyl)quinoline, which is then reacted with hydrazine derivatives to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline and triazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline and triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The quinoline and triazole rings are known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Triazole derivatives: Such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid is unique due to its combination of a quinoline ring, a triazole ring, and a sulfanyl acetic acid moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
IUPAC Name |
2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-17-11-13-18(14-12-17)23-15-21(20-9-5-6-10-22(20)27-23)25-28-29-26(33-16-24(31)32)30(25)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYIOKUZFDXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid](/img/structure/B2477669.png)
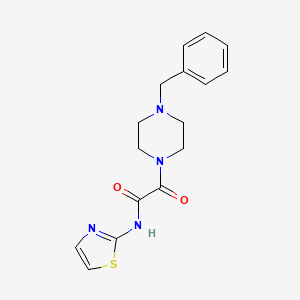
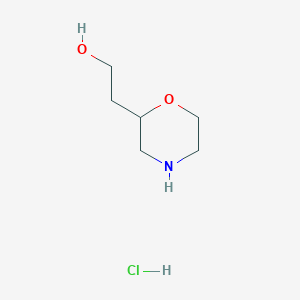
![N-(diphenylmethyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2477674.png)

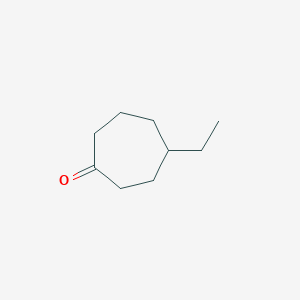

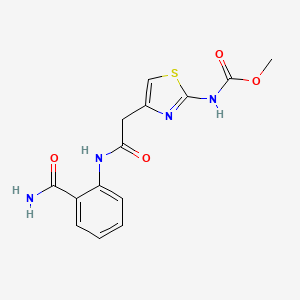
![N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)
